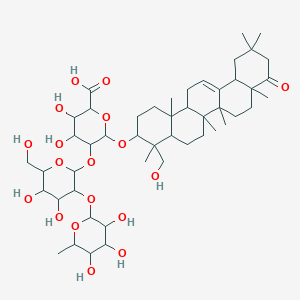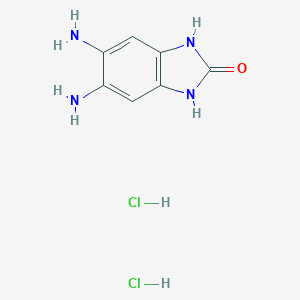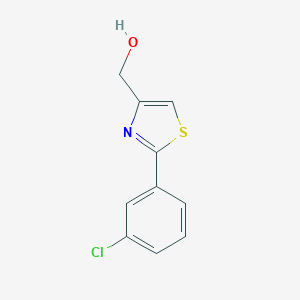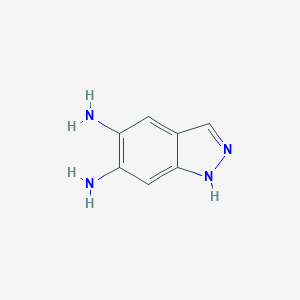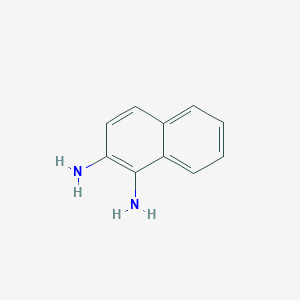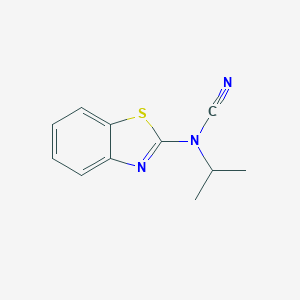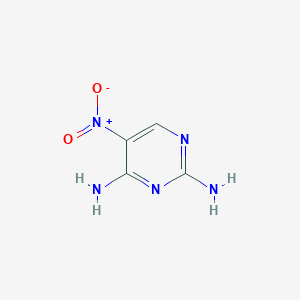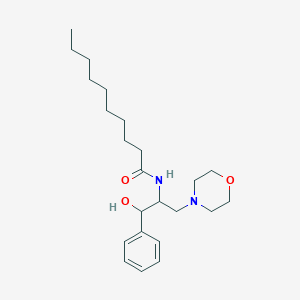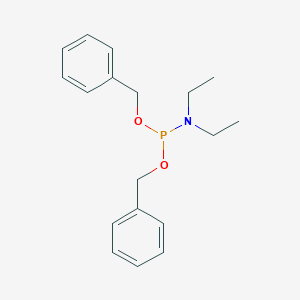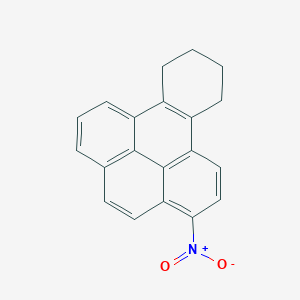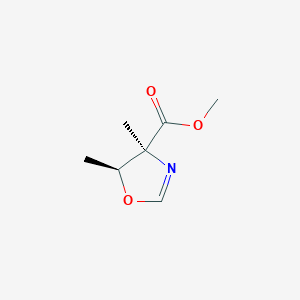
(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, also known as MDOC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MDOC is a heterocyclic compound that belongs to the oxazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is not fully understood. However, it has been suggested that (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate may exert its antimicrobial and antifungal activities by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and cell wall components. In addition, (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Effets Biochimiques Et Physiologiques
(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its broad spectrum of biological activities. (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities, making it a versatile compound for various applications. However, one of the limitations of using (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including bacterial and fungal infections, cancer, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the development of novel synthesis methods and analogs of (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate may lead to the discovery of compounds with improved biological activities and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the reaction between methyl 2-oxo-4-phenylbutanoate and 2,3-dimethyl-2,3-dihydrofuran in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition and subsequent cyclization to form the oxazole ring. The product is then purified by column chromatography to obtain pure (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate.
Applications De Recherche Scientifique
(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It also exhibits antifungal activity against Candida albicans and Aspergillus niger. In addition, (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
Numéro CAS |
120134-00-1 |
|---|---|
Nom du produit |
(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
methyl (4S,5S)-4,5-dimethyl-5H-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5-7(2,6(9)10-3)8-4-11-5/h4-5H,1-3H3/t5-,7-/m0/s1 |
Clé InChI |
FFWVNFXQTMTMJC-FSPLSTOPSA-N |
SMILES isomérique |
C[C@H]1[C@@](N=CO1)(C)C(=O)OC |
SMILES |
CC1C(N=CO1)(C)C(=O)OC |
SMILES canonique |
CC1C(N=CO1)(C)C(=O)OC |
Synonymes |
4-Oxazolecarboxylicacid,4,5-dihydro-4,5-dimethyl-,methylester,(4S-cis)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



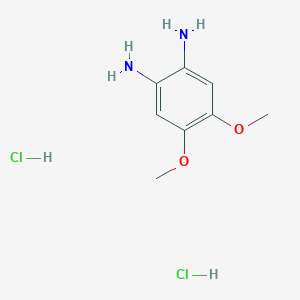
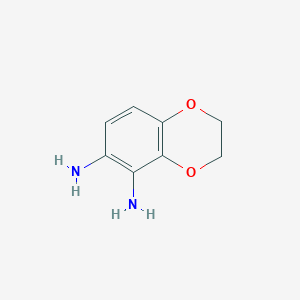
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
